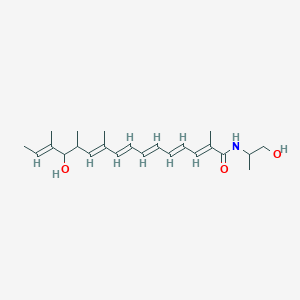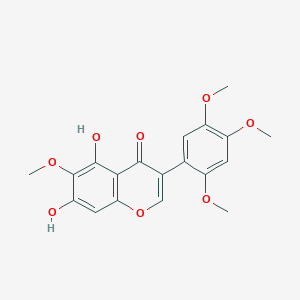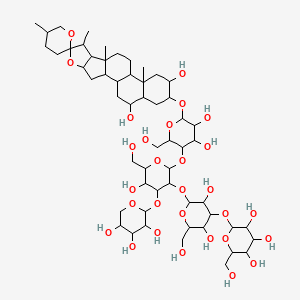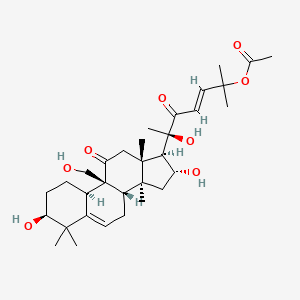
2,4,6,8,10,14-Hexadecahexaenamide, 13-hydroxy-N-(2-hydroxy-1-methylethyl)-2,10,12,14-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8,10,14-Hexadecahexaenamide, 13-hydroxy-N-(2-hydroxy-1-methylethyl)-2,10,12,14-tetramethyl- is a natural product found in Myxococcus xanthus with data available.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Oxylipins derived from microalgae, such as Chlamydomonas debaryana and Nannochloropsis gaditana, have shown significant anti-inflammatory properties. One of the compounds isolated, related to the fatty acid 16:4Δ(4,7,10,13), demonstrated substantial inhibition of TNF-α production in macrophages, suggesting potential applications in treating inflammatory conditions (de los Reyes et al., 2014).
Synthetic Applications
The compound has been explored in various synthetic applications. For example, research on the synthesis of α-tocopherol and α-tocotrienol involves similar tetramethyl compounds, indicating its utility in creating important vitamins and antioxidants (Scott et al., 1976).
Biochemical Research
In biochemical research, compounds with similar structures have been used to study reactions like heterocyclisations, which are significant in understanding various biological and chemical processes (Faivre et al., 1989).
Pharmacological Research
In pharmacology, related compounds have been investigated for their inhibitory activities against enzymes like acetylcholinesterase, which is crucial for developing treatments for conditions like Alzheimer's disease (Luo et al., 2005).
Cancer Research
The compound's derivatives have shown potential in cancer research. For example, phytochemicals isolated from plants like Chromolaena odorata exhibited cytotoxic and anticancer properties, suggesting the compound's relevance in developing new anticancer drugs (Kouamé et al., 2013).
Antioxidant Studies
Studies on antioxidants and lipid peroxidation have utilized similar hydroxy-alkenals, highlighting the compound's importance in understanding oxidative stress and its implications in various diseases (Bacot et al., 2007).
Nutritional Sciences
In nutritional science, the compound has been analyzed for its presence in food supplements and its potential influence on physiological processes, particularly in relation to polyunsaturated fatty acids (Schlotterbeck et al., 2018).
Propiedades
Número CAS |
86934-12-5 |
|---|---|
Nombre del producto |
2,4,6,8,10,14-Hexadecahexaenamide, 13-hydroxy-N-(2-hydroxy-1-methylethyl)-2,10,12,14-tetramethyl- |
Fórmula molecular |
C23H35NO3 |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E,10E,14E)-13-hydroxy-N-(1-hydroxypropan-2-yl)-2,10,12,14-tetramethylhexadeca-2,4,6,8,10,14-hexaenamide |
InChI |
InChI=1S/C23H35NO3/c1-7-18(3)22(26)20(5)15-17(2)13-11-9-8-10-12-14-19(4)23(27)24-21(6)16-25/h7-15,20-22,25-26H,16H2,1-6H3,(H,24,27)/b9-8+,12-10+,13-11+,17-15+,18-7+,19-14+ |
Clave InChI |
SJFXXCHPVOUCOT-NNUNTBLTSA-N |
SMILES isomérico |
C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C=C/C=C/C=C(\C)/C(=O)NC(C)CO)O |
SMILES |
CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |
SMILES canónico |
CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |
Sinónimos |
myxalamid D myxalamide D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide](/img/structure/B1231087.png)
![2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B1231088.png)



![1-butyl-3-[(E)-(2,5-dimethylphenyl)methylideneamino]thiourea](/img/structure/B1231093.png)

![(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1231095.png)
![N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide](/img/structure/B1231096.png)



